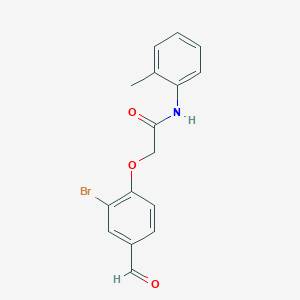![molecular formula C12H10ClN3O4 B5692336 1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5692336.png)
1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitro-1H-imidazole is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MNZ, and it belongs to the class of nitroimidazole derivatives. Nitroimidazoles have been widely studied for their antimicrobial and antitumor properties. MNZ has been shown to exhibit potent antimicrobial activity against a range of microorganisms, including bacteria, fungi, and protozoa. In
作用機序
The mechanism of action of MNZ is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the DNA synthesis of microorganisms. MNZ is taken up by the microorganisms and converted into its active form, which then interacts with DNA and inhibits its synthesis. This leads to the death of the microorganism. MNZ has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
MNZ has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of nitric oxide synthase, which is involved in the production of nitric oxide. Nitric oxide is a signaling molecule that plays a role in various physiological processes, such as vasodilation and immune response. MNZ has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs. This can lead to drug interactions and adverse effects.
実験室実験の利点と制限
MNZ has several advantages for lab experiments. It is a potent antimicrobial agent that can be used to study the effects of antimicrobial agents on microorganisms. MNZ is also relatively easy to synthesize, which makes it readily available for research purposes. However, MNZ has some limitations for lab experiments. It has been shown to have cytotoxic effects on mammalian cells, which can limit its use in certain experiments. MNZ also has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of MNZ. One area of research is the development of new derivatives of MNZ with improved pharmacological properties. Another area of research is the study of the effects of MNZ on the gut microbiome. MNZ has been shown to have a significant impact on the gut microbiome, and further research is needed to understand the implications of this effect. Additionally, MNZ has been shown to have potential applications in the treatment of various inflammatory conditions, such as arthritis and inflammatory bowel disease. Further research is needed to explore the therapeutic potential of MNZ in these conditions.
合成法
MNZ can be synthesized using various methods. One of the most common methods involves the reaction of 6-chloro-1,3-benzodioxole with formaldehyde and ammonium acetate to form 1-(6-chloro-1,3-benzodioxol-5-yl)methanol. The resulting product is then subjected to nitration using nitric acid and sulfuric acid to yield MNZ.
科学的研究の応用
MNZ has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and protozoa. MNZ has been used in the treatment of various infections, such as bacterial vaginosis, trichomoniasis, and giardiasis. MNZ has also been studied for its antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c1-7-14-4-12(16(17)18)15(7)5-8-2-10-11(3-9(8)13)20-6-19-10/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAJQIBHUJASPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC2=CC3=C(C=C2Cl)OCO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

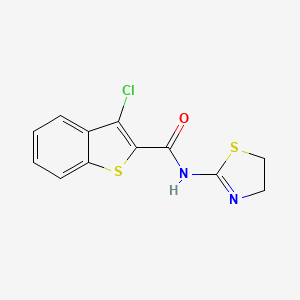
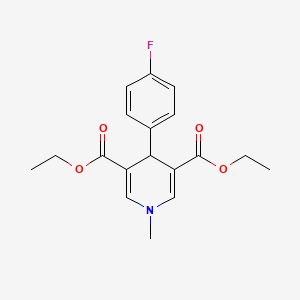
![1-(3,5-dichloro-4-methylbenzoyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5692265.png)
![3-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5692276.png)
![3-amino-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5692285.png)

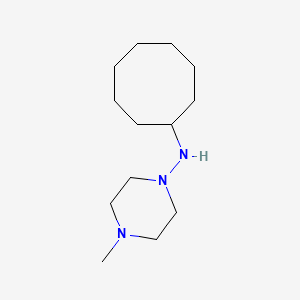



![6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5692323.png)
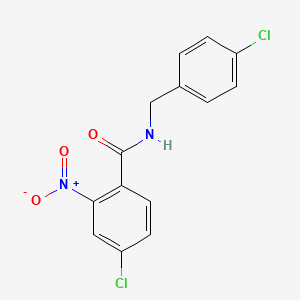
![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5692350.png)
